REACTION_CXSMILES
|
C([Mg]Br)C.C(NC(C)C)(C)C.[Cl:12][C:13]1[CH:14]=[C:15]([C:20]([F:23])([F:22])[F:21])[CH:16]=[CH:17][C:18]=1[F:19].[C:24](=[O:26])=[O:25].Cl.CC1CCCCC1>C1COCC1>[Cl:12][C:13]1[C:18]([F:19])=[C:17]([CH:16]=[C:15]([C:20]([F:23])([F:21])[F:22])[CH:14]=1)[C:24]([OH:26])=[O:25]
|
Name
|
|
Quantity
|
6.25 mL
|
Type
|
reactant
|
Smiles
|
C(C)[Mg]Br
|
Name
|
|
Quantity
|
77.7 μL
|
Type
|
reactant
|
Smiles
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C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
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ClC=1C=C(C=CC1F)C(F)(F)F
|
Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.4 mL
|
Type
|
reactant
|
Smiles
|
CC1CCCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The brown clear reaction mixture was cooled to 0-5° C.
|
Type
|
CUSTOM
|
Details
|
was transferred into a syringe
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with TBME (10 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with TBME
|
Type
|
CUSTOM
|
Details
|
the solvents were removed under vacuum
|
Type
|
CUSTOM
|
Details
|
to yield a dark brown oil (0.97 g of the crude product)
|
Type
|
TEMPERATURE
|
Details
|
heated in a pre-heated oil bath
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
WAIT
|
Details
|
After 5 min
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
a brown clear solution was obtained
|
Type
|
CUSTOM
|
Details
|
the oil bath was removed
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to ambient temperature
|
Type
|
STIRRING
|
Details
|
the formed suspension was stirred overnight at ambient temperature
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
After 18 h the brown suspension was stirred in an ice bath (0-5° C.) for two hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the obtained crystals were filtered off
|
Type
|
WASH
|
Details
|
the crystals were washed with cold methyl cyclohexane (1.6 ml)
|
Type
|
CUSTOM
|
Details
|
the crystals were dried until weight constancy
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(C(=O)O)C=C(C1)C(F)(F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.46 g | |
YIELD: PERCENTYIELD | 38.2% | |
YIELD: CALCULATEDPERCENTYIELD | 37.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |